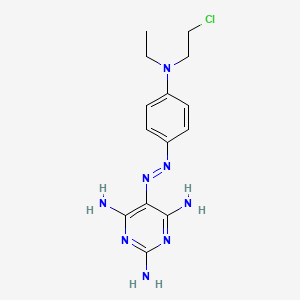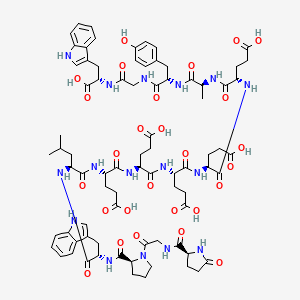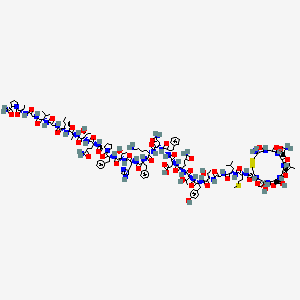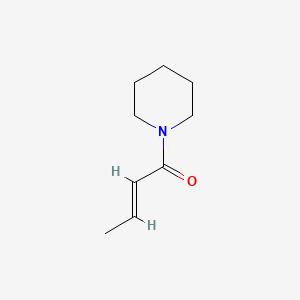
1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI) is a chemical compound that belongs to the class of benzoxonins Benzoxonins are heterocyclic compounds containing a benzene ring fused to an oxonin ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. Common synthetic routes may include:
Cyclization of ortho-hydroxyaryl ketones: This method involves the reaction of ortho-hydroxyaryl ketones with ethylating agents under acidic or basic conditions to form the benzoxonin ring.
Oxidative cyclization: This method involves the oxidation of suitable precursors using oxidizing agents such as potassium permanganate or hydrogen peroxide to form the benzoxonin ring.
Industrial Production Methods
Industrial production of 1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch reactors: These are used for small to medium-scale production, where the reaction conditions can be carefully controlled.
Continuous flow reactors: These are used for large-scale production, where the reaction can be carried out continuously to achieve high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.
Substitution reagents: Halogenating agents, alkylating agents, and other reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinones or oxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxonins with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI) depends on its specific interactions with molecular targets. These interactions may involve:
Binding to enzymes or receptors: The compound may bind to specific enzymes or receptors, modulating their activity.
Interference with cellular pathways: The compound may interfere with cellular pathways, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI) can be compared with other similar compounds, such as:
Benzoxonins with different substituents: Compounds with different substituents on the benzoxonin ring may have different properties and applications.
Other heterocyclic compounds: Compounds with similar ring structures, such as benzofurans or benzothiazoles, may have similar properties but different applications.
Eigenschaften
Molekularformel |
C14H18O2 |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
(4E)-5-ethoxy-2,3,6,7-tetrahydro-1-benzoxonine |
InChI |
InChI=1S/C14H18O2/c1-2-15-13-7-5-11-16-14-8-4-3-6-12(14)9-10-13/h3-4,6-8H,2,5,9-11H2,1H3/b13-7+ |
InChI-Schlüssel |
QDZYEPSZSVBVTR-NTUHNPAUSA-N |
Isomerische SMILES |
CCO/C/1=C/CCOC2=CC=CC=C2CC1 |
Kanonische SMILES |
CCOC1=CCCOC2=CC=CC=C2CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(17-Hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl octadecanoate](/img/structure/B13831708.png)
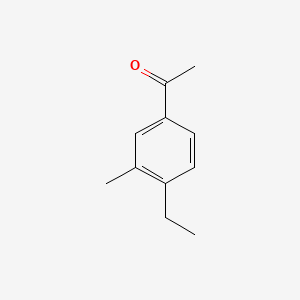
![[(3aS,6S,6aR)-6a-methyl-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B13831730.png)
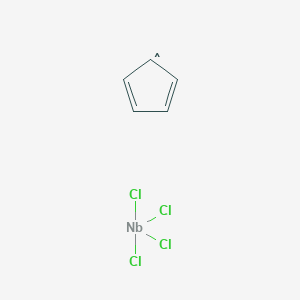
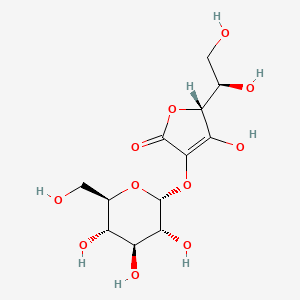
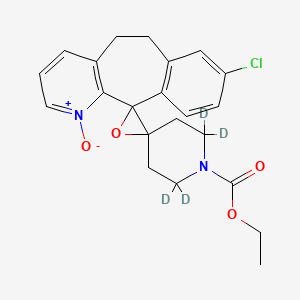
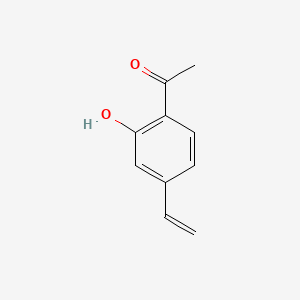
![[Tyr1]-Somatostatin](/img/structure/B13831768.png)
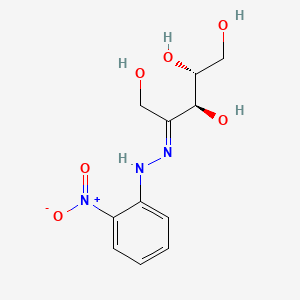
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13831778.png)
